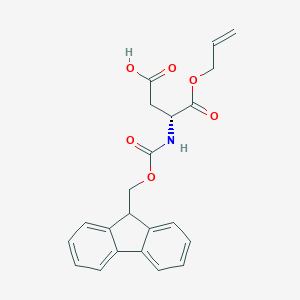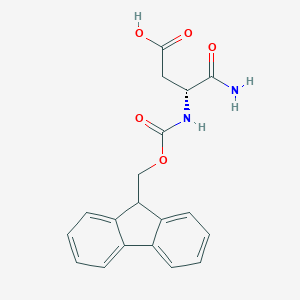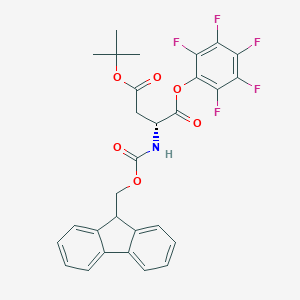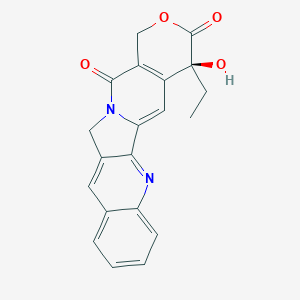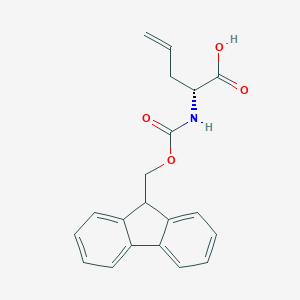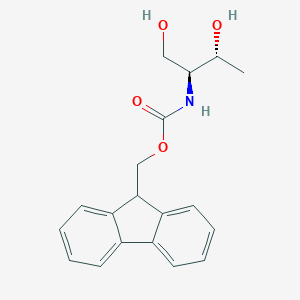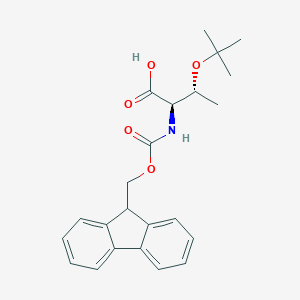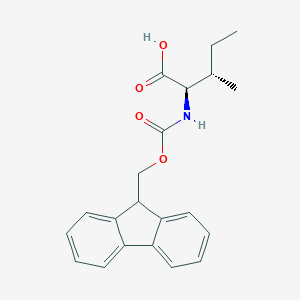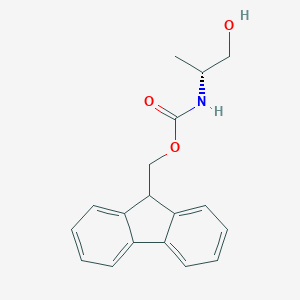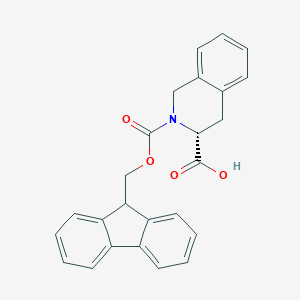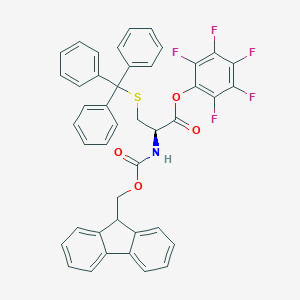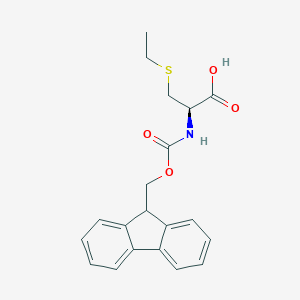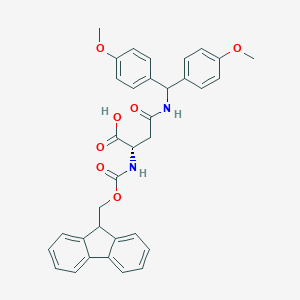
Fmoc-Asn(Dod)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Asn(Dod)-OH, also known as Nα-Fmoc-Nγ-(4,4′-dimethoxybenzhydryl)-L-asparagine, is a derivative of the amino acid asparagine. It is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and a 4,4′-dimethoxybenzhydryl (Dod) group at the gamma-amino position. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of removal of the Fmoc protecting group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Dod)-OH typically involves the protection of the amino groups of asparagine. The alpha-amino group is protected with the Fmoc group, while the gamma-amino group is protected with the Dod group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. This method allows for the efficient and automated assembly of peptide chains on an insoluble resin support. The use of excess reagents and automated processes helps drive the reactions to completion and minimize physical losses .
化学反应分析
Types of Reactions
Fmoc-Asn(Dod)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Dod group can be removed using acidic conditions.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Dod removal.
Major Products Formed
The major products formed from these reactions include peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with this compound.
科学研究应用
Fmoc-Asn(Dod)-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of peptide-based materials for drug delivery, biomaterials, and nanotechnology
作用机制
The mechanism of action of Fmoc-Asn(Dod)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the alpha-amino group during the synthesis, preventing unwanted side reactions. The Dod group protects the gamma-amino group, allowing for selective deprotection and further functionalization. The compound facilitates the formation of peptide bonds through nucleophilic substitution reactions, where the amino group of the resin or another amino acid attacks the activated carboxyl group of this compound .
相似化合物的比较
Similar Compounds
Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Dod)-OH but with a trityl (Trt) protecting group instead of Dod.
Fmoc-Gln(Dod)-OH: A derivative of glutamine with similar protecting groups.
Fmoc-Lys(Boc)-OH: A derivative of lysine with a tert-butyloxycarbonyl (Boc) protecting group.
Uniqueness
This compound is unique due to the specific combination of Fmoc and Dod protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection and functionalization are crucial .
属性
IUPAC Name |
(2S)-4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUINEVHFMAGARJ-PMERELPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557149 |
Source


|
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113534-16-0 |
Source


|
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
